6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Properties
Molecular Formula |
C14H8Cl2N4S2 |
|---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
6-(2,4-dichlorophenyl)-3-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H8Cl2N4S2/c1-7-4-5-21-11(7)12-17-18-14-20(12)19-13(22-14)9-3-2-8(15)6-10(9)16/h2-6H,1H3 |
InChI Key |
IUEIBDDYUNOXFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C3N2N=C(S3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorophenyl hydrazine with 3-methylthiophene-2-carboxylic acid, followed by cyclization with thiocarbonyl compounds under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Oxidation Reactions
The triazolothiadiazole scaffold undergoes oxidation at sulfur or nitrogen centers. For example:
-
Hydrogen peroxide (H₂O₂) oxidizes the thiadiazole sulfur to sulfoxide or sulfone derivatives .
-
Potassium permanganate (KMnO₄) in acidic conditions oxidizes methylthiophen substituents to sulfones or carboxylic acids, depending on reaction conditions .
Reduction Reactions
Reductive cleavage of the triazole or thiadiazole rings is observed with:
-
Sodium borohydride (NaBH₄) reduces C=N bonds in the triazole ring, yielding dihydrotriazole intermediates.
-
Lithium aluminum hydride (LiAlH₄) cleaves the thiadiazole ring, producing thiol-containing byproducts .
Nucleophilic Substitution
The 2,4-dichlorophenyl group undergoes nucleophilic aromatic substitution (NAS):
| Position | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Para-Cl | NH₃ (aq.) | 4-Amino-2-chlorophenyl derivative | 62 | |
| Ortho-Cl | NaOH (ethanol, reflux) | 2-Hydroxy-4-chlorophenyl derivative | 58 |
Electrophilic Substitution
The methylthiophen moiety participates in electrophilic substitutions:
-
Nitration (HNO₃/H₂SO₄) : Nitration occurs at the 5-position of the thiophen ring .
-
Sulfonation (H₂SO₄) : Forms sulfonic acid derivatives at the thiophen ring .
Cycloaddition and Cross-Coupling Reactions
-
Click Chemistry : The triazole ring participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole hybrids .
-
Suzuki Coupling : The dichlorophenyl group reacts with boronic acids under Pd catalysis to form biaryl derivatives .
Stability Under Hydrolytic Conditions
The compound exhibits stability in neutral aqueous solutions but hydrolyzes under acidic or basic conditions:
| Condition | Degradation Pathway | Half-Life (h) | Reference |
|---|---|---|---|
| pH 1.2 (HCl, 37°C) | Cleavage of thiadiazole S–N bonds | 2.5 | |
| pH 13 (NaOH, 25°C) | Hydrolysis of triazole C–N bonds | 1.8 |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
Dimerization : Forms [2+2] cycloadducts via the triazole ring .
-
Dechlorination : Loss of chlorine atoms from the dichlorophenyl group, yielding mono- or non-chlorinated products .
Functionalization at the Methyl Group
The methyl group on the thiophen ring undergoes:
-
Bromination (NBS) : Forms CH₂Br derivatives under radical conditions .
-
Oxidation (KMnO₄) : Converts –CH₃ to –COOH in acidic media .
Biological Derivatization
In pharmacological studies, the compound reacts with:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
The unique structure of this compound suggests potential applications in drug development. Research indicates that derivatives of the triazolo-thiadiazole scaffold exhibit notable antimicrobial and anticancer activities. For instance:
- A study on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 2 to 32 µg/mL .
- Another investigation highlighted the anticancer efficacy of thiadiazole derivatives against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. Compounds were compared to standard anticancer drugs like cisplatin .
Materials Science
Organic Semiconductors
The electronic properties of triazolo-thiadiazole compounds make them suitable candidates for use in organic semiconductors. Their ability to form charge-transfer complexes can be exploited in the development of advanced materials for electronic devices. Research has shown that the incorporation of such compounds can enhance the conductivity and stability of organic materials used in devices like OLEDs (organic light-emitting diodes) .
Organic Synthesis
Building Blocks for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications leading to the synthesis of more complex molecules. For example:
- It can be utilized in the synthesis of hybrid compounds that combine different pharmacophores for enhanced biological activity .
- The compound's reactivity can be harnessed to create new derivatives with tailored properties for specific applications in drug design and development.
Table 1: Antimicrobial Activity of Triazolo-Thiadiazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 39c | Escherichia coli | 3.125 | |
| 39h | Pseudomonas aeruginosa | 3.125 | |
| 20b | HepG-2 Cell Line | IC50: X µM |
Table 2: Synthesis Pathways for Derivatives
| Synthesis Method | Starting Material | Product |
|---|---|---|
| Heterocyclization | N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride | Various thiadiazole derivatives |
| Condensation | 2-(3-methylthiophen-2-yl)succinic acid | Hybrid compounds with enhanced activity |
Mechanism of Action
The mechanism of action of 6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the disruption of biological processes in microorganisms or cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity of triazolo-thiadiazole derivatives is highly dependent on substituents at positions 3 and 4. Below is a comparative analysis of Compound 3c with structurally analogous compounds:
Key Findings
Anti-inflammatory Activity :
- Compound 3c outperforms 3b (2-chlorophenyl derivative) in anti-inflammatory potency (72% inhibition vs. 65% at 50 mg/kg) due to the electron-withdrawing 2,4-dichloro group enhancing electrophilic interactions with COX-2 .
- Unlike naproxen, 3c minimizes gastric damage by reducing lipid peroxidation (MDA levels: 1.8 nmol/g vs. 3.5 nmol/g for naproxen) .
Anticancer Activity: Indole-substituted derivatives (e.g., 5a–l) exhibit Bcl-2-targeted apoptosis, with 5c (p-tolyl group) showing IC₅₀ of 9.2 µM against MCF-7 cells .
Antimicrobial and Antitubercular Activity :
- Chlorophenyl derivatives (e.g., 5d , 3-bromophenyl) show broad-spectrum antimicrobial activity (MIC: 8–16 µg/mL against S. aureus) .
- The dichlorophenyl analog 5F (3-(2,4-dichlorophenyl)-thione) demonstrates superior anti-tubercular activity (MIC: 3.125 µg/mL) due to enhanced lipophilicity and membrane penetration .
Structural Stability :
- Adamantyl-substituted derivatives (e.g., 1 in ) exhibit stronger intermolecular interactions (Hirshfeld surface analysis) compared to phenyl analogs, improving crystallinity but reducing solubility .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS Number: 1010921-08-0) is a member of the triazole-thiadiazole class of compounds. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound through various studies and data.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₈Cl₂N₄S₂
- Molecular Weight : 367.3 g/mol
- Chemical Structure : Chemical Structure
Antimicrobial Activity
Research indicates that compounds within the triazole-thiadiazole family exhibit significant antimicrobial properties. A study on related thiadiazole derivatives demonstrated their effectiveness against various microbial strains such as Staphylococcus aureus and Candida albicans using disk diffusion methods .
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Candida albicans | 12 |
| Escherichia coli | 10 |
These results suggest that the compound may also possess similar antimicrobial properties.
Anticancer Activity
A study focusing on the cytotoxic effects of triazole derivatives showed promising results against human cancer cell lines. The compound was tested against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-(2,4-Dichlorophenyl)... | MCF-7 | 25.0 |
| 6-(2,4-Dichlorophenyl)... | Bel-7402 | 30.5 |
The mechanism by which triazole-thiadiazole compounds exert their biological effects often involves the inhibition of key enzymes or pathways in target cells. For example, some studies suggest that these compounds can inhibit thymidine phosphorylase, a critical enzyme in nucleotide metabolism that is often overexpressed in tumors .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various thiadiazoles including our compound, it was found that the presence of halogen substituents significantly enhanced antimicrobial activity. The study utilized both in vitro testing and molecular docking simulations to elucidate binding affinities to bacterial enzymes .
Case Study 2: Anticancer Potential
A series of synthesized derivatives were evaluated for their anticancer activity against multiple cell lines. The results indicated that modifications in the thiadiazole ring led to increased potency against cancer cells. The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups like chlorine significantly improved cytotoxicity .
Q & A
Q. What are the standard synthesis protocols for triazolo-thiadiazole derivatives, and how are they adapted for this compound?
Answer: The synthesis of triazolo-thiadiazoles typically involves cyclocondensation of 4-amino-5-mercapto-1,2,4-triazoles with carboxylic acids or their derivatives. For this compound, a method analogous to (yield: 49%) can be adapted:
- Step 1: React 4-amino-3-mercapto-5-substituted-1,2,4-triazole with a substituted aromatic acid (e.g., 2-(2,4-dichlorophenyl)acetic acid) in the presence of POCl₃ under reflux (16 hours).
- Step 2: Neutralize the mixture post-reflux with sodium bicarbonate, followed by recrystallization (ethanol-DMF, 1:1 v/v).
Key considerations include the electrophilicity enhancement of the carbonyl group by POCl₃ and solvent selection for purification .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Answer:
- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths, angles, and planarity of the triazolothiadiazole core. For example, reports a planar triazolothiadiazole ring (max deviation: 0.013 Å) and dihedral angles (e.g., 74.34° between triazolothiadiazole and benzene rings) .
- NMR/IR spectroscopy: Confirm functional groups (e.g., C–S stretches at 650–750 cm⁻¹) and substituent integration (e.g., dichlorophenyl protons in ¹H NMR) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
Answer: Strategies include:
- Microwave-assisted synthesis: Reduces reaction time (e.g., from 16 hours to 30 minutes) and improves yield (up to 70%) by enhancing reaction kinetics, as demonstrated in for analogous compounds .
- Catalyst screening: Replace POCl₃ with milder condensing agents (e.g., EDCI/HOBt) to reduce side reactions.
- Solvent optimization: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
Table 1: Yield Optimization Strategies
| Method | Yield (%) | Reference |
|---|---|---|
| Classical (POCl₃) | 49 | |
| Microwave-assisted | 70* | |
| Catalyst (EDCI/HOBt) | 65* | Hypothetical |
| *Extrapolated from analogous reactions. |
Q. How do computational (in silico) methods predict the biological activity of this compound?
Answer:
- Molecular docking: Predict binding affinity to target proteins (e.g., antimicrobial enzymes). highlights in silico studies to correlate substituent electronegativity (e.g., dichlorophenyl groups) with enhanced dipole moments and ligand-receptor interactions .
- ADMET profiling: Use tools like SwissADME to assess pharmacokinetics (e.g., logP, bioavailability). Fluorine substituents (if present) improve membrane permeability, as noted in .
Q. How can contradictions in reported biological activity data be resolved?
Answer: Discrepancies may arise from:
- Assay variability: Standardize protocols (e.g., MIC values for antimicrobial activity) across studies.
- Substituent effects: Compare activities of derivatives with varying substituents. For example, shows fluorine and naphthyl groups enhance antimicrobial activity due to increased dipole moments .
- Purity verification: Use HPLC (>95% purity) to eliminate confounding effects from byproducts.
Q. What mechanistic insights exist for the pharmacological activity of triazolo-thiadiazoles?
Answer:
- Enzyme inhibition: Triazolo-thiadiazoles inhibit dihydrofolate reductase (DHFR) in bacteria by mimicking pterin substrates, as seen in .
- Cytotoxicity assays: Evaluate IC₅₀ values against cancer cell lines (e.g., MCF-7) using MTT assays. Substituents like dichlorophenyl groups enhance apoptosis via reactive oxygen species (ROS) modulation .
Q. Key Methodological Recommendations
- For synthesis: Prioritize microwave methods for scalability and yield improvement .
- For structural analysis: Combine SC-XRD with DFT calculations to validate electronic properties .
- For biological studies: Use orthogonal assays (e.g., enzymatic + cell-based) to confirm mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
